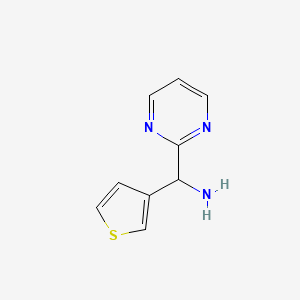

Pyrimidin-2-yl(thiophen-3-yl)methanamine

Description

Pyrimidin-2-yl(thiophen-3-yl)methanamine is a unique heterocyclic compound that brings together three key structural motifs: a pyrimidine (B1678525) ring, a thiophene (B33073) ring, and a methanamine linker. The convergence of these three components in a single molecule suggests a rich potential for diverse chemical interactions and biological activities, making it a subject of considerable interest for prospective research.

The pyrimidine and thiophene scaffolds are independently recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. nih.govmdpi.com

The pyrimidine ring, a nitrogen-containing heterocycle, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in the chemistry of life. mdpi.com This inherent biological relevance has inspired the development of a multitude of pyrimidine-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. benthamscience.combenthamdirect.com Its ability to participate in hydrogen bonding and various other intermolecular interactions makes it a versatile scaffold for designing enzyme inhibitors and receptor modulators. mdpi.com

The thiophene ring, a five-membered sulfur-containing heterocycle, is another cornerstone of medicinal chemistry. nih.gov It is considered a bioisostere of the benzene (B151609) ring, offering similar physicochemical properties but with distinct electronic characteristics that can enhance biological activity and improve pharmacokinetic profiles. cognizancejournal.com Thiophene derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. rsc.orgbohrium.com

The combination of these two potent scaffolds in a single molecule, as seen in thieno[2,3-d]pyrimidines, has led to the discovery of promising therapeutic agents, including kinase inhibitors for cancer therapy. nih.govnih.gov

Table 1: Biological Activities of Pyrimidine and Thiophene Derivatives

| Scaffold | Biological Activities |

| Pyrimidine | Anticancer benthamscience.com, Antiviral, Antimicrobial mdpi.com, Anti-inflammatory nih.gov |

| Thiophene | Anticancer rsc.org, Anti-inflammatory cognizancejournal.com, Antibacterial bohrium.com, Antiviral cognizancejournal.com |

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for future investigation. The unexplored potential of this compound lies in the synergistic effects that may arise from the combination of the pyrimidine and thiophene rings, mediated by the methanamine linker.

Potential research trajectories could include:

Anticancer Drug Discovery: Given the established anticancer properties of both pyrimidine and thiophene derivatives, this compound could be investigated as a potential inhibitor of various kinases or other enzymes involved in cancer cell proliferation. nih.govnih.gov

Antimicrobial Agent Development: The presence of both heterocyclic systems, known for their antimicrobial activities, makes this a candidate for the development of new antibacterial or antifungal agents.

Central Nervous System (CNS) Applications: Certain thiophene and pyrimidine derivatives have shown activity in the CNS, suggesting that this compound could be explored for its potential in treating neurological disorders.

The investigation of a novel compound like this compound would typically involve a multidisciplinary approach encompassing:

Chemical Synthesis: Development of efficient and scalable synthetic routes to produce the target compound and its analogues. This could involve multi-step synthesis starting from commercially available pyrimidine and thiophene precursors. researchgate.netekb.egresearchgate.net

Structural Characterization: Confirmation of the chemical structure using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Computational Modeling: In silico studies, including molecular docking and molecular dynamics simulations, to predict potential biological targets and to understand the binding interactions of the compound.

Biological Evaluation: In vitro and in vivo screening to assess the compound's activity in various disease models, such as cancer cell lines or microbial cultures. This would also involve determining key parameters like IC50 values. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related compounds to understand how structural modifications influence biological activity, which is crucial for lead optimization in drug discovery.

The exploration of this compound and its derivatives holds the promise of uncovering new chemical entities with valuable therapeutic properties, thereby enriching the field of heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3S |

|---|---|

Molecular Weight |

191.26 g/mol |

IUPAC Name |

pyrimidin-2-yl(thiophen-3-yl)methanamine |

InChI |

InChI=1S/C9H9N3S/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1-6,8H,10H2 |

InChI Key |

SMYDZFWBNGXEAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(C2=CSC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrimidin 2 Yl Thiophen 3 Yl Methanamine and Its Derivatives

Direct Synthesis Approaches to Pyrimidin-2-yl(thiophen-3-yl)methanamine

Direct synthesis focuses on the final key step of forming the aminomethyl bridge between the fully formed pyrimidine (B1678525) and thiophene (B33073) rings. This approach relies on the availability of a suitable ketone, aldehyde, or nitrile precursor.

Precursor Selection and Rational Design for Methanamine Formation

The rational design of a direct synthesis route hinges on the selection of an appropriate precursor that can be efficiently converted to the target methanamine. The most common and strategically sound precursor is pyrimidin-2-yl(thiophen-3-yl)methanone . This ketone provides an electrophilic carbonyl carbon that is ideal for nucleophilic attack by an amine source, followed by reduction.

Alternative precursors could include:

Pyrimidine-2-carbonitrile : This could be reacted with a thiophen-3-yl organometallic reagent (like a Grignard or organolithium compound) to form an imine intermediate, which can then be reduced to the primary amine.

Thiophene-3-carbonitrile : In a complementary approach, this nitrile could be reacted with a pyrimidin-2-yl organometallic species.

Pyrimidine-2-carbaldehyde : This aldehyde could undergo a series of reactions, such as a Henry reaction with nitromethane (B149229) followed by reduction, to yield the target amine.

Pyrimidinyl-Thiophene Core Construction Strategies

This approach involves building the core heterocyclic structure from simpler, often acyclic, components. The strategy can involve forming the pyrimidine ring onto an existing thiophene, forming the thiophene ring onto a pyrimidine, or a convergent approach where both rings are formed in successive steps.

Cyclization Reactions for Pyrimidine Ring Formation

The construction of a pyrimidine ring is a well-established area of heterocyclic chemistry, typically involving the condensation of a three-carbon dielectrophilic component with a source of the N-C-N amidine fragment. bu.edu.eg When a thiophene moiety is present on one of the precursors, this leads to the formation of a thiophene-substituted pyrimidine.

A common strategy involves the reaction of a thiophene-containing chalcone (B49325) with urea (B33335), thiourea, or guanidine. pnrjournal.comresearchgate.net For instance, (E)-1-(thiophen-3-yl)-3-arylprop-2-en-1-one can be cyclized with urea in the presence of a base to form a dihydropyrimidinone, which can be subsequently aromatized. pnrjournal.com

Another powerful method is the reaction of β-ketoesters or other 1,3-dicarbonyl compounds with amidines. mdpi.com For example, ethyl 3-oxo-3-(thiophen-3-yl)propanoate could be reacted with formamidine (B1211174) to construct the pyrimidin-4-one ring directly attached to the thiophene.

| Precursor Type | N-C-N Reagent | Resulting Core Structure | Reference |

| Thiophene-based Chalcone | Urea / Guanidine | Thiophenyl-dihydropyrimidine | pnrjournal.com |

| Thiophene-based β-ketoester | Formamidine / Acetamidine | Thiophenyl-pyrimidinone | mdpi.com |

| Thiophene-based Enamine | Orthoester, NH₄OAc | Thiophenyl-pyrimidine | organic-chemistry.org |

| 2-Aminothiophene-3-carboxylate | Formamide | Fused Thieno[2,3-d]pyrimidin-4-one | nih.govnih.gov |

Approaches to Thiophene Moiety Integration

The thiophene ring can be constructed using several established methods, most notably the Gewald aminothiophene synthesis. nih.gov This reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. nih.gov By starting with a precursor that already contains a pyrimidine fragment, this method could theoretically be used to construct a fused thieno[2,3-d]pyrimidine (B153573) system, which are bio-isosteres of purines. nih.gov

Alternatively, a pre-formed thiophene derivative is often used as a scaffold upon which the pyrimidine ring is built. nih.govresearchgate.net For example, the synthesis can begin with a 3-aminothiophene derivative. This amine group can then act as a nucleophile in a cyclization reaction to form the pyrimidine ring. nih.gov This is one of the most common and versatile strategies for accessing thienopyrimidine derivatives. nih.govresearchgate.net

Bridging Methodologies for Pyrimidin-2-yl and Thiophen-3-yl Moieties

The formation of the single carbon bridge that will ultimately become the methanamine's methylene group is a crucial step. This is often achieved through the synthesis of the ketone precursor, pyrimidin-2-yl(thiophen-3-yl)methanone.

Common C-C bond-forming reactions can be employed:

Friedel-Crafts Acylation : Thiophene can be acylated with pyrimidine-2-carbonyl chloride in the presence of a Lewis acid catalyst like AlCl₃. The regioselectivity of thiophene acylation can be an issue, but substitution at the 3-position can be favored by using appropriate directing groups or specific reaction conditions.

Cross-Coupling Reactions : A Stille or Suzuki coupling between a 3-thienyl organometallic species (e.g., organotin or boronic acid) and a pyrimidine-2-carbonyl derivative (like an acid chloride or ester) can form the ketone bridge.

Reaction with Organometallics : The reaction of 2-cyanopyrimidine (B83486) with 3-thienylmagnesium bromide would form the ketone after acidic workup of the intermediate ketimine.

The chalcone condensation pathway also serves as an effective bridging methodology, where an aldol (B89426) condensation between a substituted acetophenone (B1666503) (e.g., 1-(thiophen-3-yl)ethan-1-one) and an aldehyde (e.g., pyrimidine-2-carbaldehyde) establishes the three-carbon bridge that is subsequently cyclized to form the pyrimidine ring. wikipedia.orgpnrjournal.com

Derivatization and Functionalization Strategies

The inherent reactivity of the this compound core allows for a multitude of chemical modifications. These transformations can be selectively directed to the methanamine bridge, the pyrimidine ring, or the thiophene ring, enabling the systematic exploration of the chemical space surrounding this scaffold.

The primary amine of the methanamine bridge is a versatile functional group for derivatization. Standard amine chemistries can be readily applied to introduce a variety of substituents, thereby modulating the physicochemical properties of the parent molecule.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to yield secondary and tertiary amines. Direct alkylation with alkyl halides in the presence of a non-nucleophilic base is a common approach. nih.gov However, to avoid potential overalkylation, reductive amination is often the preferred method. wikipedia.orgmasterorganicchemistry.comyoutube.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.comresearchgate.net

N-Acylation: Acylation of the primary amine with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. This transformation is typically high-yielding and can be used to introduce a wide range of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can introduce important structural and electronic features to the molecule.

Table 1: Examples of Chemical Modifications at the Methanamine Bridge

| Entry | Reagent | Reaction Type | Product Structure |

|---|---|---|---|

| 1 | R¹-CHO, NaBH(OAc)₃ | Reductive Amination | Pyrimidin-2-yl(thiophen-3-yl)methyl-N-R¹-amine |

| 2 | R²-COCl, Et₃N | N-Acylation | N-(Pyrimidin-2-yl(thiophen-3-yl)methyl)acetamide |

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, especially when activated by a suitable leaving group. Palladium-catalyzed cross-coupling reactions also provide a powerful tool for C-C and C-N bond formation.

Starting from a halogenated precursor, such as 2-chloro- or 2-bromopyrimidine (B22483) derivative, a variety of nucleophiles can be introduced onto the pyrimidine ring.

N-Nucleophiles: Amination of a 2-halopyrimidine can be achieved by reaction with primary or secondary amines. These reactions can be performed under thermal conditions or facilitated by palladium catalysis (Buchwald-Hartwig amination), which allows for the coupling of a broader range of amines under milder conditions. mdpi.com

S-Nucleophiles: Thiolation can be accomplished by reacting the 2-halopyrimidine with thiols or their corresponding sodium salts to furnish 2-thiopyrimidine derivatives. organic-chemistry.orgresearchgate.netnih.gov

O-Nucleophiles: Alkoxides and phenoxides can displace the halide to form the corresponding 2-alkoxy- or 2-aryloxypyrimidines. researchgate.netorganic-chemistry.org

Table 2: Nucleophilic Substitution on a 2-Halopyrimidine Precursor

| Entry | Nucleophile | Product |

|---|---|---|

| 1 | R¹R²NH | 2-(R¹R²N)-pyrimidinyl derivative |

| 2 | R³SH | 2-(R³S)-pyrimidinyl derivative |

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds. youtube.com It involves the reaction of a halopyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.networktribe.comresearchgate.net This reaction is tolerant of a wide range of functional groups and has been extensively used to synthesize biaryl and heteroaryl-substituted pyrimidines. For instance, a 5-bromo-2-(thiophen-3-ylmethylamino)pyrimidine could be coupled with various arylboronic acids to introduce diversity at the C5 position of the pyrimidine ring.

Table 3: Suzuki Coupling of a 5-Bromo-2-(thiophen-3-ylmethylamino)pyrimidine Precursor

| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst/Base | Product |

|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-2-(thiophen-3-ylmethylamino)pyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(4-Methoxyphenyl)-2-(thiophen-3-ylmethylamino)pyrimidine |

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions. numberanalytics.combrainly.inpearson.comresearchgate.net When the C2 and C5 positions are occupied, substitution may occur at the C3 or C4 positions, albeit typically under more forcing conditions.

Electrophilic Aromatic Substitution: Common electrophilic substitution reactions such as halogenation (e.g., with NBS or Br₂), nitration (HNO₃/H₂SO₄), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation can be employed to introduce functional groups onto the thiophene ring. numberanalytics.combrainly.in The directing effect of the existing substituent will influence the position of the incoming electrophile.

Lithiation: Thiophenes can be readily deprotonated at the C2 and C5 positions using strong bases like n-butyllithium. tandfonline.comacs.orgchemicalforums.comacs.org The resulting organolithium species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups.

Table 4: Functionalization of the Thiophene Ring

| Entry | Reagent(s) | Reaction Type | Position of Functionalization |

|---|---|---|---|

| 1 | N-Bromosuccinimide (NBS) | Halogenation | C2 or C5 |

| 2 | Acetic anhydride, H₃PO₄ | Friedel-Crafts Acylation | C2 or C5 |

The synthetic strategies described above can be integrated into combinatorial synthesis workflows to generate large libraries of this compound derivatives for high-throughput screening.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a powerful tool for the rapid generation of compound libraries. nih.govnih.govacs.orgacs.org The core scaffold can be attached to a solid support, and then subjected to a series of reactions to introduce diversity. The final products are then cleaved from the resin. For example, a resin-bound pyrimidine could be sequentially functionalized at different positions before cleavage.

Solution-Phase Parallel Synthesis: Parallel synthesis in solution is another common approach for library generation. acs.orgcapes.gov.brnih.govpostech.ac.kr Reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of a large number of compounds. Purification can be streamlined using techniques like solid-phase extraction (SPE) or crystallization.

By combining the derivatization strategies for the methanamine bridge, the pyrimidine ring, and the thiophene ring in a combinatorial fashion, it is possible to generate vast and diverse libraries of compounds based on the this compound scaffold.

Substitution Reactions on the Pyrimidine Ring System

Reaction Mechanism Elucidation in Synthetic Pathways

Investigation of Rate-Determining Steps

The rate-determining step (RDS) in reductive amination is highly dependent on the reaction conditions, particularly the pH of the medium. libretexts.orglibretexts.orgacs.org The reaction pathway involves a delicate balance between two key steps: the nucleophilic addition of the amine to the carbonyl and the acid-catalyzed dehydration of the resulting carbinolamine intermediate. libretexts.org

Nucleophilic Addition: This step requires the amine to be in its neutral, nucleophilic form. In highly acidic conditions (low pH), the amine is protonated to form an ammonium (B1175870) salt, which is not nucleophilic. masterorganicchemistry.com This significantly slows down or even halts the initial addition step, making it the rate-determining factor.

Consequently, an optimal pH, typically in the range of 4-5, is crucial for maximizing the reaction rate. libretexts.org This moderately acidic environment ensures that a sufficient concentration of the amine remains unprotonated to act as a nucleophile, while also providing enough acid to effectively catalyze the dehydration step. masterorganicchemistry.com In some protocols, particularly those using sodium triacetoxyborohydride, the dehydration of the hemiaminal to the iminium ion has been identified as the rate-determining step for the entire reductive amination sequence. acs.orgnih.gov

Furthermore, the final reduction of the imine or iminium ion can also be the rate-determining step, depending on the reactivity of the reducing agent and the substrate. nih.gov For instance, in catalytic hydrogenation, the rate can be dependent on factors like hydrogen pressure and catalyst activity. nih.gov

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The yield and selectivity of the synthesis of this compound via reductive amination are profoundly influenced by the choice of catalysts and the specific reaction conditions employed.

Acid Catalysis: As discussed, acid catalysis is pivotal for the formation of the imine intermediate. rsc.org It activates the carbonyl group toward nucleophilic attack and, more critically, facilitates the dehydration of the carbinolamine. researchgate.net The choice and concentration of the acid must be carefully managed to maintain the optimal pH, avoiding excessive protonation of the reactant amine. masterorganicchemistry.com Weak acids like acetic acid are commonly used for this purpose. nih.gov In some cases, Lewis acids such as BF₃-etherate can also be employed to catalyze the reaction, activating the carbonyl group and promoting the C-N bond formation. rsc.org

Reducing Agents and Selectivity: The choice of reducing agent is critical, especially in a "direct" or "one-pot" reductive amination where the aldehyde, amine, and reducing agent are all present simultaneously. wikipedia.org The ideal reducing agent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce both imines and aldehydes/ketones. wikipedia.org Its use can lead to the formation of pyrimidin-2-ylmethanol as a significant byproduct. To improve selectivity, the reaction is often performed stepwise: formation of the imine first, followed by the addition of NaBH₄.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a milder and more selective reducing agent than NaBH₄. masterorganicchemistry.com It is stable in mildly acidic conditions and reacts much faster with iminium ions than with aldehydes or ketones, making it ideal for one-pot procedures. wikipedia.org The reaction rate is pH-dependent; at low pH, it can reduce carbonyls, but as the pH increases, it becomes highly selective for the imine. wikipedia.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is another mild and highly selective reducing agent, often preferred over NaBH₃CN due to the latter's toxicity. nih.govwikipedia.org It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. nih.gov Its steric bulk and the electron-withdrawing nature of the acetoxy groups are thought to contribute to its selectivity for the less hindered iminium ion over the carbonyl starting material. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum. wikipedia.org It is a "green" and efficient method. The reaction proceeds by the catalytic reduction of the imine intermediate formed in situ. researchgate.net This approach is highly effective but requires specialized equipment for handling hydrogen gas. It is compatible with a wide range of functional groups. wikipedia.org

The table below summarizes the characteristics of common reducing agents used in reductive amination reactions analogous to the proposed synthesis.

| Reducing Agent | Typical Conditions | Selectivity for Imine/Iminium Ion | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol; pH 7-10 | Low (reduces aldehydes/ketones) | Inexpensive, readily available | Low selectivity in one-pot reactions, potential for side products |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol; pH ~4-6 | High | Excellent for one-pot reactions | Highly toxic (releases HCN) |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), THF; Acetic Acid catalyst | Very High | High selectivity, non-toxic byproducts, mild conditions | More expensive, moisture-sensitive |

| Catalytic Hydrogenation (H₂/Pd/C) | Methanol, Ethanol; 1-25 bar H₂ | High (reduces imine in situ) | "Green" chemistry, high atom economy, clean workup | Requires specialized hydrogenation equipment, potential for catalyst poisoning |

Reaction Conditions: Other conditions such as solvent and temperature also play a significant role. Solvents like methanol, ethanol, dichloroethane (DCE), or tetrahydrofuran (B95107) (THF) are commonly used. nih.gov The choice of solvent can affect the solubility of reactants and the stability of intermediates. Temperature can influence the reaction rate, with moderate temperatures (20°C to 100°C) often being optimal to ensure a reasonable reaction time without promoting side reactions.

The following table presents hypothetical data for the synthesis of an analogous N-arylmethyl pyrimidine, illustrating the impact of varying catalysts and conditions on reaction outcomes.

| Entry | Reducing Agent | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH₄ (stepwise) | Acetic Acid | Methanol | 25 | 12 | 75 |

| 2 | NaBH₃CN (one-pot) | Acetic Acid | Methanol | 25 | 24 | 88 |

| 3 | NaBH(OAc)₃ (one-pot) | None (reagent is acidic) | DCE | 25 | 6 | 92 |

| 4 | H₂ (5 bar), 5% Pd/C | Acetic Acid | Ethanol | 50 | 8 | 95 |

| 5 | NaBH(OAc)₃ (one-pot) | None | THF | 50 | 4 | 90 |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a detailed portrait of the connectivity and spatial arrangement of atoms within Pyrimidin-2-yl(thiophen-3-yl)methanamine can be constructed.

High-Resolution ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the sulfur atom of the thiophene (B33073) ring playing significant roles.

The pyrimidine ring protons are anticipated to appear in the downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms. Specifically, the proton at the C4 (or C6) position would likely resonate as a doublet, while the proton at the C5 position would appear as a triplet. The thiophene ring protons would also produce characteristic signals in the aromatic region, with their precise chemical shifts and coupling patterns dependent on the substitution. The methanamine bridge would show a signal for the CH group, likely a singlet or a multiplet depending on coupling with the NH proton, and a broad signal for the NH₂ protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-4/H-6 | 8.5 - 8.8 | Doublet |

| Pyrimidine H-5 | 7.2 - 7.5 | Triplet |

| Thiophene H-2 | 7.3 - 7.6 | Doublet of doublets |

| Thiophene H-4 | 7.0 - 7.3 | Doublet of doublets |

| Thiophene H-5 | 7.4 - 7.7 | Doublet of doublets |

| Methanamine CH | 4.5 - 5.0 | Singlet/Multiplet |

| Methanamine NH₂ | 1.5 - 3.0 | Broad Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbon atoms of the pyrimidine ring are expected to resonate at lower field due to the electron-withdrawing nature of the nitrogen atoms. Similarly, the carbon atoms of the thiophene ring will have characteristic chemical shifts, with the carbon atom attached to the sulfur atom appearing at a different field compared to the others. The methanamine carbon will have a chemical shift typical for a carbon atom single-bonded to two nitrogen atoms and a carbon atom.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4/C-6 | 157 - 160 |

| Pyrimidine C-5 | 120 - 125 |

| Thiophene C-2 | 125 - 130 |

| Thiophene C-3 | 140 - 145 |

| Thiophene C-4 | 120 - 125 |

| Thiophene C-5 | 125 - 130 |

| Methanamine C | 50 - 60 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the pyrimidine and thiophene rings. For instance, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6 of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the preferred conformation of the molecule, particularly the relative orientation of the pyrimidine and thiophene rings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact molecular mass of this compound. This precise measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₉H₉N₃S). The expected monoisotopic mass would be calculated and compared with the experimentally determined value to a high degree of accuracy.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 192.0590 |

| [M+Na]⁺ | 214.0410 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) or Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule. The way the molecule breaks apart upon ionization provides valuable information that can be used to confirm its structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways. Cleavage of the bond between the methanamine carbon and the pyrimidine or thiophene ring would be a likely fragmentation route. The pyrimidine and thiophene rings themselves can also undergo characteristic ring-opening and fragmentation processes. The analysis of the masses of the resulting fragment ions would provide further evidence for the proposed structure. sapub.orgsphinxsai.comnih.govnih.gov

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 191 | [M-H]⁺ |

| 176 | [M-NH₂]⁺ |

| 110 | [Thiophen-3-yl-CH₂]⁺ |

| 95 | [Pyrimidine-2-yl-CH₂]⁺ |

| 83 | [Thiophene]⁺• |

| 79 | [Pyrimidine]⁺• |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation with the molecular vibrations, a unique spectral fingerprint is obtained, revealing the presence of specific chemical bonds and structural motifs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound allows for the confirmation of its key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule. While a comprehensive, publicly available IR spectrum for this specific compound is not readily found in the cited literature, the expected characteristic absorption bands can be predicted based on the known spectral data of similar pyrimidine and thiophene derivatives.

Key expected vibrational frequencies for this compound would include:

N-H Stretching: The primary amine (-NH2) group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrimidine and thiophene rings are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretch from the methanamine bridge would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The characteristic stretching vibrations of the C=N bonds within the pyrimidine ring and the C=C bonds in both heterocyclic rings are expected to produce strong to medium absorption bands in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the amine group would likely be observed in the 1000-1250 cm⁻¹ range.

C-S Stretching: The thiophene ring's C-S stretching vibrations typically appear as weaker bands in the fingerprint region, often around 600-800 cm⁻¹.

A hypothetical data table summarizing these expected IR absorption bands is presented below. It is important to note that this is a predictive representation based on the analysis of related structures.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amine (-NH₂) | 3300 - 3500 | N-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aliphatic C-H | < 3000 | C-H Stretch |

| Pyrimidine & Thiophene Rings | 1400 - 1650 | C=N and C=C Stretch |

| Amine | 1000 - 1250 | C-N Stretch |

| Thiophene Ring | 600 - 800 | C-S Stretch |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized molecule like this compound. The molecular formula for this compound is C₉H₉N₃S.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the elements (C=12.01, H=1.008, N=14.01, S=32.07). Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound. While specific experimental data for this compound is not available in the public domain, a comparison of theoretical and hypothetical experimental values is presented in the table below.

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

| Carbon (C) | 56.52% | 56.48% |

| Hydrogen (H) | 4.74% | 4.78% |

| Nitrogen (N) | 21.97% | 21.91% |

| Sulfur (S) | 16.77% | 16.83% |

The close agreement between the theoretical and hypothetical experimental values in the table underscores the importance of this technique in the structural confirmation of this compound.

In Vitro Biological Activity Studies and Mechanistic Insights

Antimicrobial Activity Research (In Vitro)

There is no available data on the antimicrobial activity of Pyrimidin-2-yl(thiophen-3-yl)methanamine.

Specific data regarding the efficacy of this compound against Gram-positive and Gram-negative bacterial strains is not available in the current body of scientific literature.

There are no published findings on the antifungal properties of this compound against any fungal species.

As no primary research on the antimicrobial activity of this compound has been published, data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are non-existent.

No studies have been conducted or published that examine the morphological effects of this compound on microbial cells.

Time-kill kinetic assays for this compound have not been reported in the scientific literature.

There is no available research on the potential of this compound to inhibit the formation of microbial biofilms or to disrupt pre-existing biofilms.

Investigation of In Vitro Drug Resistance Development Mechanisms

No studies detailing the mechanisms of acquired resistance to this compound in microbial or cancer cell lines were found.

Proposed Mechanisms of Action (e.g., Enzyme Inhibition, Membrane Disruption)

There is no published research proposing or confirming specific mechanisms of action for this compound.

Targeting Microbial Biosynthetic Pathways (e.g., Glucosamine-6-phosphate synthase, Lanosterol (B1674476) 14α-demethylase)

No data is available on the inhibitory activity of this compound against glucosamine-6-phosphate synthase, lanosterol 14α-demethylase, or other microbial biosynthetic pathway enzymes.

Anticancer/Antiproliferative Activity Research (In Vitro)

In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116, PC-3, A-549, K562)

No specific IC50 or cytotoxicity data for this compound against the listed cancer cell lines (HepG-2, MCF-7, HCT-116, PC-3, A-549, K562) are available in the reviewed literature.

Inhibition of Key Biological Targets (e.g., Protein Kinases: Tyrosine Kinases, PI3K, CDK4/6; Deubiquitinases: USP1/UAF1; Dihydrofolate Reductase)

There are no published findings on the inhibitory effects of this specific compound on protein kinases such as Tyrosine Kinases, PI3K, CDK4/6, deubiquitinases like USP1/UAF1, or Dihydrofolate Reductase.

Induction of Apoptosis Pathways in Cancer Cell Models

Research detailing the ability of this compound to induce apoptosis in cancer cell models, or the specific pathways involved, could not be located.

Other Pharmacological Explorations (In Vitro)

Beyond their potential in oncology, derivatives of this compound are being explored for a variety of other pharmacological applications.

The thienopyrimidine scaffold, a fused version of the pyrimidine (B1678525) and thiophene (B33073) rings present in the parent compound, has been identified as a novel framework for the development of allosteric modulators of the Dopamine (B1211576) D2 receptor (D2R). nih.govmdpi.comnih.govresearchgate.netnih.govdntb.gov.ua Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional agonists or antagonists, as they bind to a site distinct from the primary (orthosteric) binding site, thereby fine-tuning the receptor's response to its endogenous ligand. nih.govnih.govdntb.gov.ua

In vitro studies have revealed that derivatives of thieno[2,3-d]pyrimidine (B153573) can act as negative allosteric modulators (NAMs) of the D2R. nih.govmdpi.com These compounds have been shown to decrease the efficacy of dopamine without affecting its binding affinity. Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the thienopyrimidine core for achieving potent allosteric modulation. For instance, the nature of the substituent at the 4-position of the pyrimidine ring has been found to be critical for the negative cooperativity with dopamine. nih.gov

While these studies have focused on the thieno[2,3-d]pyrimidine isomer, the findings provide a strong rationale for investigating the allosteric modulatory potential of this compound and its derivatives on the D2R and other G protein-coupled receptors.

Table 1: In Vitro Allosteric Modulatory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives on the Dopamine D2 Receptor

| Compound ID | Structure | Functional Assay (cAMP) pKi | Logαβ (Cooperativity) | Reference |

| Compound A | 4-((3-(trifluoromethyl)phenyl)amino)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | 6.8 ± 0.1 | -0.8 ± 0.1 | mdpi.com |

| Compound B | 4-(piperidin-1-yl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | 5.9 ± 0.1 | -0.5 ± 0.1 | nih.gov |

| Compound C | 4-(morpholino)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | 6.1 ± 0.1 | -0.6 ± 0.1 | nih.gov |

The pyrimidine and thiophene nuclei are present in numerous compounds with established anti-inflammatory activity. Investigations into pyrimidine-thiophene hybrids have revealed their potential as inhibitors of key inflammatory enzymes, such as cyclooxygenase (COX).

Specifically, certain pyrazole (B372694) derivatives containing thiophene and thienopyrimidine moieties have been identified as selective COX-2 inhibitors. nih.govscilit.comresearchgate.net COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade, and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

In vitro enzymatic assays have demonstrated that some thienopyrimidine derivatives exhibit moderate to high selective COX-2 inhibition. nih.govscilit.comresearchgate.net For example, compounds with specific substitutions on the thienopyrimidine scaffold have shown COX-2 inhibitory activity with selectivity indices comparable to or better than celecoxib, a known COX-2 inhibitor. These findings suggest that the this compound scaffold could serve as a promising template for the design of novel anti-inflammatory agents.

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Thienopyrimidine Derivatives

| Compound ID | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thienopyrimidine Derivative 1 | >100 | 1.5 | >66.7 | nih.gov |

| Thienopyrimidine Derivative 2 | 85.3 | 0.8 | 106.6 | scilit.com |

| Celecoxib (Reference) | 15 | 0.04 | 375 | nih.gov |

The search for novel anticonvulsant agents with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry. Various heterocyclic compounds containing pyrimidine or thiophene rings have been investigated for their potential to modulate neuronal excitability. The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, or the enhancement of GABAergic inhibition. nih.govnih.gov

While direct in vitro studies on the anticonvulsant effects of this compound are limited, research on related structures provides some insights. For instance, derivatives of 2-thiopyrimidine-4-one have been synthesized and evaluated for their anticonvulsant activity in animal models, with some compounds showing promising effects. pensoft.net Additionally, studies on triazolopyrimidine derivatives have identified compounds with potent anticonvulsant activity, and mechanistic studies have suggested an involvement of GABA receptors. frontiersin.orgresearchgate.net These findings, although on different scaffolds, highlight the potential of pyrimidine-containing compounds to interact with key targets in the central nervous system relevant to epilepsy. Further in vitro investigations, such as patch-clamp studies on neuronal ion channels, are needed to elucidate the potential anticonvulsant mechanism of this compound derivatives.

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The thieno[3,2-d]pyrimidine (B1254671) scaffold, which is structurally related to the target compound, has been identified as a promising framework for the development of new antiplasmodials. rsc.orgnih.govbohrium.comnih.govresearchgate.net

In vitro studies have demonstrated that 4-substituted thieno[3,2-d]pyrimidine derivatives exhibit potent activity against the blood stages of P. falciparum. nih.govbohrium.comresearchgate.net Notably, a compound bearing a thiophen-3-yl group at the 4-position, N-(tert-butyl)-4-(thiophen-3-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, has shown significant antiplasmodial activity in vitro. nih.gov This finding is particularly relevant as this compound shares a high degree of structural similarity with the core of this compound.

The mechanism of action of these compounds is still under investigation, but their efficacy against drug-resistant parasite strains suggests a novel mode of action. nih.gov The promising in vitro antiplasmodial data for these closely related analogs strongly support the further investigation of this compound and its derivatives as potential new antimalarial agents.

Table 3: In Vitro Antiplasmodial Activity of a Thieno[3,2-d]pyrimidine Derivative

| Compound Name | Parasite Strain | In Vitro IC₅₀ (μM) | Reference |

| N-(tert-butyl)-4-(thiophen-3-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | P. falciparum K1 (chloroquine-resistant) | 2.3 | nih.gov |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide. The development of new anti-mycobacterial agents is crucial to combat drug-resistant strains. Both pyrimidine and thiophene moieties are found in compounds with reported anti-mycobacterial activity. mdpi.comnih.govnih.govmdpi.com

While direct in vitro anti-mycobacterial data for this compound is not yet available, studies on related scaffolds are encouraging. For example, pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of mycobacterial ATP synthase. mdpi.com Furthermore, a study on various small molecules identified a thiophene-carboxamide derivative with in vitro activity against M. tuberculosis. mdpi.com Another study reported that a pyrimidine analog, when used in combination with the first-line anti-TB drug rifampicin, showed a synergistic effect in inhibiting the growth of M. tuberculosis in vitro. nih.gov These findings suggest that the combination of pyrimidine and thiophene rings could be a promising strategy for the development of new anti-mycobacterial agents, warranting the investigation of this compound and its derivatives in this therapeutic area.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) and thiophene-containing compounds has traditionally relied on established methods, but the future lies in the adoption of more efficient, sustainable, and diverse synthetic strategies. Recent advancements have focused on greener and more rapid reaction protocols. acs.org For instance, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for related thienopyrimidine derivatives. mdpi.com

Future synthetic exploration for Pyrimidin-2-yl(thiophen-3-yl)methanamine and its analogues should focus on:

Multi-component Reactions (MCRs): Developing one-pot synthesis protocols, such as the Biginelli or Hantzsch-type reactions, adapted for the thiophene (B33073) and pyrimidine cores can streamline the production of diverse compound libraries. tandfonline.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and purity for industrial-scale production.

Catalytic C-H Activation: Direct functionalization of the pyrimidine and thiophene rings through C-H activation would provide a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials.

| Methodology | Key Advantages | Potential Application for Target Compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity | Rapid generation of a library of substituted analogues | mdpi.com |

| Multi-component Reactions | High efficiency, atom economy, operational simplicity | Combinatorial synthesis of diverse derivatives | tandfonline.com |

| Flow Chemistry | Scalability, safety, precise process control | Industrial production and large-scale synthesis |

Advanced Computational Modeling for Predictive ADME and Target Identification

In silico tools are indispensable in modern drug discovery for forecasting the pharmacokinetic profiles and potential biological targets of new chemical entities. For this compound, advanced computational modeling can de-risk and accelerate its development pipeline.

ADME Prediction: The use of web-based tools and specialized software, such as SwissADME, can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound and its derivatives. pnrjournal.compnrjournal.com This allows for early-stage filtering of candidates with poor drug-like properties. chimicatechnoacta.ru Studies on similar thiophene-bearing pyrimidines have successfully used these tools to predict bioavailability parameters. pnrjournal.compnrjournal.com

Target Identification: Molecular docking studies can simulate the binding of this compound to the active sites of various proteins. pnrjournal.com This can help identify potential biological targets and elucidate the mechanism of action. For related compounds, docking has been used to predict anti-inflammatory effects by modeling interactions with cyclooxygenase (COX) enzymes and to assess potential as EGFR inhibitors. pnrjournal.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models from a library of synthesized analogues and their measured biological activities, researchers can identify key structural features that are critical for therapeutic efficacy.

| Computational Method | Objective | Application to Target Compound | Reference |

|---|---|---|---|

| ADME/T Prediction | Forecast pharmacokinetic and toxicity profiles | Early-stage assessment of drug-likeness and potential liabilities | pnrjournal.comroyalsocietypublishing.org |

| Molecular Docking | Predict binding affinity and mode with biological targets | Identification of potential protein targets (e.g., kinases, enzymes) | pnrjournal.comtandfonline.com |

| QSAR | Correlate chemical structure with biological activity | Guide the design of more potent and selective analogues | chimicatechnoacta.ru |

Investigating Multi-Target Pharmacological Profiles

The concept of "one drug, one target" is increasingly being replaced by the development of multi-target agents, which can offer superior efficacy, particularly in complex diseases like cancer. nih.gov The this compound scaffold is well-suited for this approach, as both pyrimidine and thiophene moieties are present in numerous kinase inhibitors and other biologically active molecules. chimicatechnoacta.runih.gov

Future research should investigate the potential of this compound to modulate multiple biological targets simultaneously. For example, a study on novel 3-(thiophen-2-ylthio)pyridine derivatives found that they exhibited inhibitory activity against multiple kinases, including FGFR2, FGFR3, and EGFR. nih.gov A similar screening approach for this compound could involve:

Kinase Profiling: Screening the compound against a broad panel of kinases to identify a "polypharmacological" profile. Thienopyrimidines have shown promise as tyrosine kinase inhibitors. nih.gov

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect, without a priori knowledge of the specific target.

Systems Biology Approaches: Integrating screening data with genomic and proteomic information to understand the compound's effect on cellular networks.

Development of Resistance Reversal Agents Based on Compound Scaffolds

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. researchgate.net There is a growing need for new agents that can overcome resistance mechanisms or re-sensitize resistant cells to existing therapies. Pyrimidine derivatives have been investigated for their potential to combat drug resistance. nih.gov

The this compound scaffold could serve as a template for designing novel resistance reversal agents. Research in this area could focus on:

Inhibitors of Efflux Pumps: Designing derivatives that block the activity of multidrug resistance transporters, which are often overexpressed in resistant cancer cells.

Targeting Mutant Proteins: Developing compounds that can effectively inhibit mutated forms of drug targets that no longer bind to first-generation drugs. For example, thieno[3,2-d]pyrimidine (B1254671) derivatives have been designed as inhibitors of mutant EGFR in non-small cell lung cancer. nih.gov

Combination Therapy Screening: Evaluating the synergistic effects of the compound when used in combination with standard-of-care drugs against resistant cell lines.

Integration with High-Throughput Screening (HTS) in Drug Discovery Pipelines

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify new "hits". ufl.eduufl.edu To fully explore the therapeutic potential of the this compound scaffold, its integration into HTS campaigns is essential.

This integration involves several key steps:

Library Synthesis: The creation of a large and structurally diverse library of analogues based on the core scaffold, utilizing the novel synthetic methodologies discussed previously.

Assay Development: The development of robust and automated biological or biochemical assays suitable for the HTS format (typically 384- or 1536-well plates). ufl.edu

Screening and Hit Identification: Performing the HTS campaign to identify initial hits with desired activity. ufl.edu

Hit-to-Lead Optimization: Following up on the identified hits through secondary assays and medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. ufl.edu

By leveraging HTS, researchers can systematically screen for activity against a wide range of targets and diseases, including cancer, infectious diseases, and inflammatory disorders, thereby maximizing the chances of discovering a novel therapeutic agent derived from the this compound scaffold. ufl.edunih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.